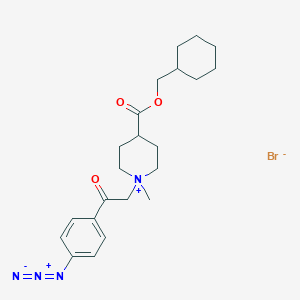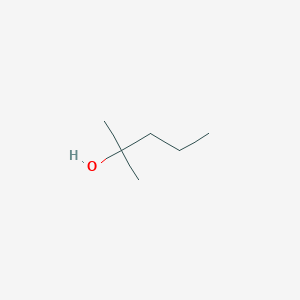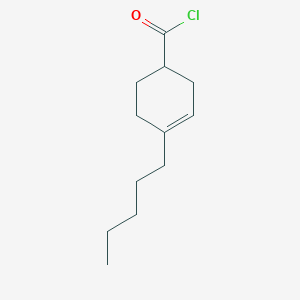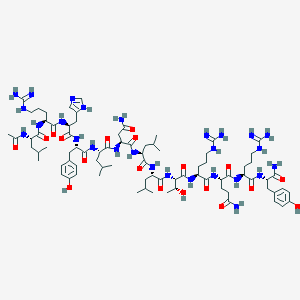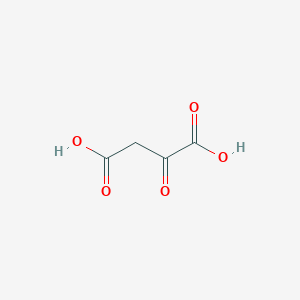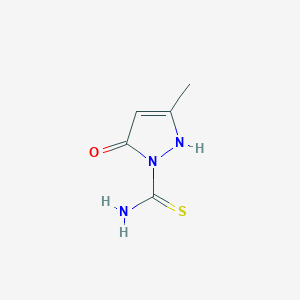
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide, also known as MDPCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. MDPCT is a heterocyclic compound with a molecular formula of C5H8N2OS and a molecular weight of 148.2 g/mol.
作用機序
The mechanism of action of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase the latency of seizures induced by pentylenetetrazol and maximal electroshock. It has also been shown to reduce the production of pro-inflammatory cytokines and decrease the expression of iNOS and COX-2 in animal models of inflammation. This compound has also been shown to possess analgesic effects in animal models of pain.
実験室実験の利点と制限
One advantage of using 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide in lab experiments is its low toxicity. This compound has been shown to have a low acute toxicity in animal studies, with an LD50 of greater than 2000 mg/kg. Another advantage is its ease of synthesis, which allows for large-scale production. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several potential future directions for research on 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a crop protectant, particularly in organic farming. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science.
合成法
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide can be synthesized using a variety of methods, including the reaction of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with thiosemicarbazide in the presence of a suitable catalyst. Another method involves the reaction of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with thiosemicarbazide in the presence of acetic acid. The yield of this compound using these methods ranges from 60% to 85%.
科学的研究の応用
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to possess antifungal and antibacterial properties, making it a potential candidate for crop protection. In material science, this compound has been studied for its potential use in the synthesis of novel materials.
特性
IUPAC Name |
5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-2-4(9)8(7-3)5(6)10/h2,7H,1H3,(H2,6,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJUDYOKJACMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366691 |
Source


|
| Record name | SBB062435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5325-86-0 |
Source


|
| Record name | SBB062435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
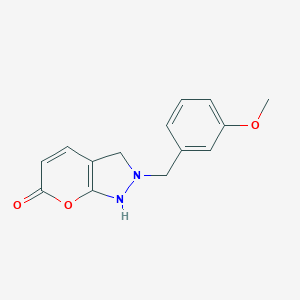


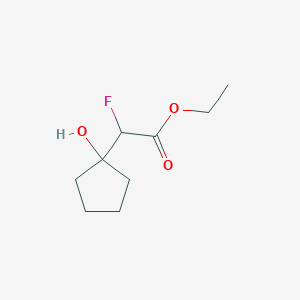
![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)


![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
